2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide
Description
The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide features a 2-oxoimidazolidine core substituted with a 3,4-difluorophenyl group and an acetamide side chain terminating in a 2-oxothiolane (thiolan-3-yl) moiety. The imidazolidinone ring contributes rigidity, while the fluorine atoms on the phenyl group enhance metabolic stability and electronic properties. The 2-oxothiolan-3-yl group introduces a sulfur-containing heterocycle, which may influence solubility and binding interactions.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3S/c16-10-2-1-9(7-11(10)17)20-5-4-19(15(20)23)8-13(21)18-12-3-6-24-14(12)22/h1-2,7,12H,3-6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSJUSANMNJIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the difluorophenyl and oxothiolan groups. Common reagents used in these reactions include:
Imidazolidinone formation: This step often involves the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of the difluorophenyl group: This can be achieved through a halogenation reaction using reagents like N-bromosuccinimide (NBS) followed by a substitution reaction with a difluorophenyl compound.
Attachment of the oxothiolan group: This step may involve the reaction of a thiol with an epoxide or a halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like NBS, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its imidazolidinone core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, “this compound” could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of “2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with an imidazolidinone core can interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenyl and oxothiolan groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, highlighting key differences in substituents, molecular features, and inferred properties:
Key Structural and Functional Insights:
Fluorination vs. Chlorination :
- The target compound’s 3,4-difluorophenyl group offers smaller steric bulk and higher electronegativity compared to the 3,4-dichlorophenyl group in ’s compound. This may enhance target binding and reduce off-target interactions .
Heterocyclic Modifications: The 2-oxothiolan-3-yl group distinguishes the target compound from analogs with thiazole () or morpholinone () moieties.
Side Chain Flexibility :
- The phenethyl chain in ’s compound introduces conformational flexibility, which might improve membrane permeability compared to the rigid thiolan ring in the target compound .
Biological Implications: While the provided evidence lacks direct pharmacological data for the target compound, structural analogs like thienopyrimidinone-acetamide hybrids () and 2-oxoindoline derivatives () highlight the importance of heterocyclic cores in modulating enzyme inhibition or receptor binding .
Biological Activity
The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide , identified by its CAS number 1251557-56-8, is a synthetic organic molecule belonging to the class of imidazolidinones. This compound has garnered attention in biological research due to its potential bioactive properties, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 355.36 g/mol. The structure includes an imidazolidinone core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1251557-56-8 |
| Molecular Weight | 355.36 g/mol |
| Molecular Formula | C15H15F2N3O3S |
Antimicrobial Properties
Research indicates that compounds with imidazolidinone structures often exhibit significant antimicrobial activity. A study evaluating similar compounds found that they inhibited the growth of various bacterial strains, suggesting that This compound could possess comparable effects.
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Studies on related imidazolidinones have shown efficacy against viruses such as HIV and influenza by disrupting viral replication processes. The specific mechanism likely involves interaction with viral proteins or host cell receptors.
Anticancer Activity
Preliminary investigations into the anticancer properties of similar compounds have demonstrated their ability to induce apoptosis in cancer cells. The unique structural features of This compound may enhance its binding affinity to cancer-related targets, making it a candidate for further development in cancer therapy.
The exact mechanism of action for This compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
- Receptor Interaction : It might bind to cellular receptors that play a role in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in tumor cells.
Study 1: Antimicrobial Efficacy
A comparative study on imidazolidinones demonstrated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl group significantly affected antimicrobial potency.
Study 2: Antiviral Mechanisms
Research published in a pharmacological journal highlighted the antiviral activity of imidazolidinones against influenza virus strains. The study suggested that these compounds interfere with the viral envelope's integrity.
Study 3: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of imidazolidinones revealed that certain derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
